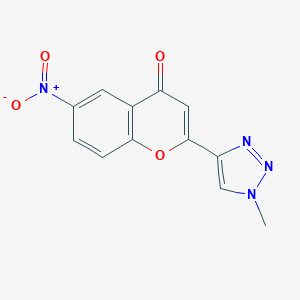![molecular formula C34H55Cl2NO4 B144179 2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate CAS No. 130676-88-9](/img/structure/B144179.png)
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate is a compound formed by the conjugation of chlorambucil, a well-known chemotherapy agent, with oleic acid, a monounsaturated fatty acid. This conjugation aims to enhance the therapeutic efficacy and reduce the side effects of chlorambucil by improving its solubility and targeting capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chlorambucil-oleic acid conjugate typically involves the esterification of chlorambucil with oleic acid. This reaction is often catalyzed by a suitable acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired conjugate.
Industrial Production Methods: In an industrial setting, the production of chlorambucil-oleic acid conjugate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated purification systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The oleic acid moiety can undergo oxidation to form hydroperoxides and other oxidative products.
Reduction: The chlorambucil moiety can be reduced to its corresponding amine derivative.
Substitution: The chlorambucil moiety can undergo nucleophilic substitution reactions, particularly with thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Thiol-containing compounds under basic conditions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidative derivatives of oleic acid.
Reduction: Amine derivatives of chlorambucil.
Substitution: Thiol-substituted derivatives of chlorambucil.
Scientific Research Applications
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and conjugation reactions.
Biology: Employed in studies investigating the cellular uptake and metabolism of fatty acid-conjugated drugs.
Medicine: Explored as a potential therapeutic agent with improved efficacy and reduced side effects compared to chlorambucil alone. It has shown promise in the treatment of various cancers, including leukemia and lymphoma.
Industry: Utilized in the development of targeted drug delivery systems, particularly in the formulation of liposomal and nanoparticle-based drug carriers.
Mechanism of Action
The mechanism of action of chlorambucil-oleic acid conjugate involves the alkylation of DNA by the chlorambucil moiety, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cancer cells. The oleic acid moiety enhances the solubility and cellular uptake of the conjugate, facilitating its delivery to target cells.
Comparison with Similar Compounds
Chlorambucil: The parent compound, used as a chemotherapy agent.
Oleic Acid: A monounsaturated fatty acid with various biological functions.
Chlorambucil-Spermidine Conjugate: Another conjugate of chlorambucil with improved solubility and targeting capabilities.
Uniqueness: 2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate is unique in its ability to combine the therapeutic properties of chlorambucil with the solubility and targeting benefits of oleic acid. This conjugation enhances the overall efficacy of the drug while reducing its side effects, making it a promising candidate for further development in cancer therapy.
Properties
CAS No. |
130676-88-9 |
|---|---|
Molecular Formula |
C34H55Cl2NO4 |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C34H55Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-33(38)40-29-30-41-34(39)20-17-18-31-21-23-32(24-22-31)37(27-25-35)28-26-36/h9-10,21-24H,2-8,11-20,25-30H2,1H3/b10-9- |
InChI Key |
JURXPCSUZDDGRL-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Synonyms |
chlorambucil-oleic acid conjugate COAC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


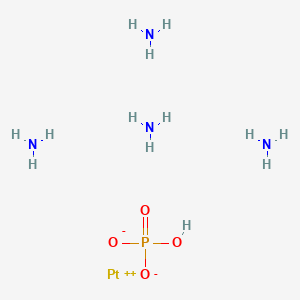
![2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione](/img/structure/B144098.png)
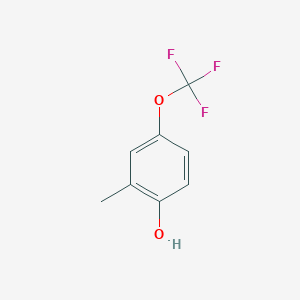
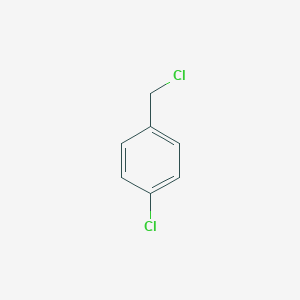
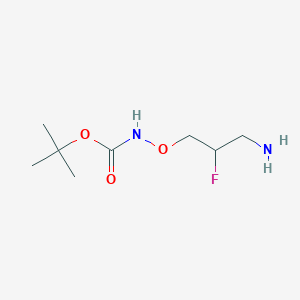

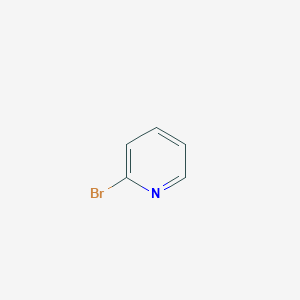


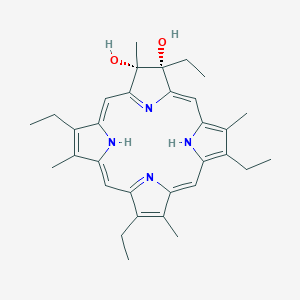
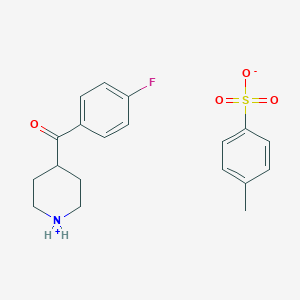
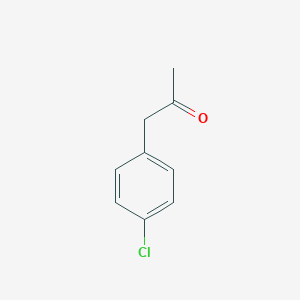
![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)
